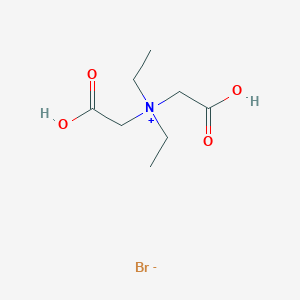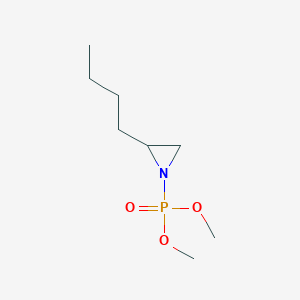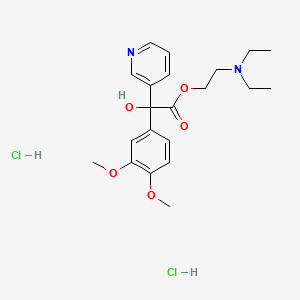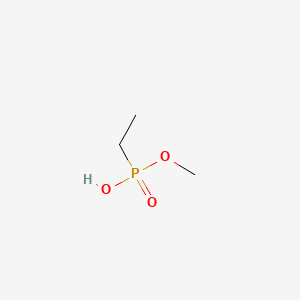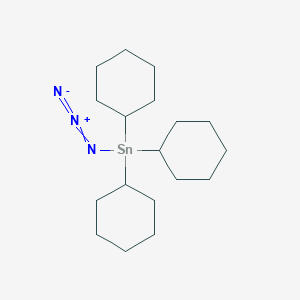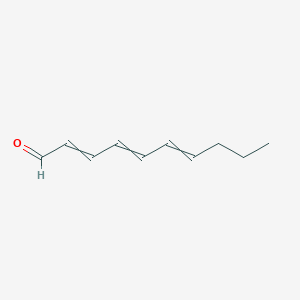
Deca-2,4,6-trienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deca-2,4,6-trienal is an organic compound characterized by its conjugated triene structure. It is an aldehyde with a molecular formula of C10H12O. This compound is known for its distinct aroma and is found in various natural sources, including certain plants and food products. Its unique structure and properties make it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Deca-2,4,6-trienal can be synthesized through several methods. One common approach involves the biotransformation of linoleic acid using plant enzymes. This process typically involves the catalytic action of lipoxygenase (LOX) on linoleic acid in the presence of oxygen, forming 9-hydroperoxylinoleic acid, which is then transformed by hydroperoxide lyase (HPL) to produce this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through controlled biotechnological processes. These methods leverage the regio- and stereospecific reactions catalyzed by enzymes to ensure high yields and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Deca-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: This reaction typically results in the formation of alcohols.
Substitution: This reaction can occur at the aldehyde group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions vary depending on the desired product but often involve nucleophiles and catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various aldehyde derivatives.
Applications De Recherche Scientifique
Deca-2,4,6-trienal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in plant metabolism and its effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic properties, including its antimicrobial and antioxidant activities.
Industry: this compound is used in the flavor and fragrance industry due to its distinct aroma, contributing to the scent profiles of various products
Mécanisme D'action
The mechanism by which deca-2,4,6-trienal exerts its effects involves its interaction with cellular components. As an aldehyde, it can form Schiff bases with amino groups in proteins, affecting their function. Additionally, its conjugated triene structure allows it to participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Nona-2,4,6-trienal: Another aldehyde with a similar structure, known for its presence in various food products and its distinct aroma.
Deca-2,4,6-trienoic acid: A conjugated fatty acid with similar structural features but different chemical properties and applications.
Uniqueness: Deca-2,4,6-trienal is unique due to its specific aroma profile and its versatile reactivity in both biological and chemical contexts. Its ability to undergo various reactions and its presence in natural sources make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
25462-05-9 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
deca-2,4,6-trienal |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h4-10H,2-3H2,1H3 |
Clé InChI |
DJRSBBCVHHMMLH-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC=CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)


![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)

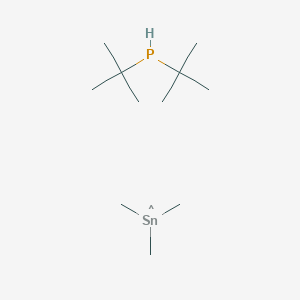
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
